molecular formula C13H17N3O2 B2541211 rac-{[(2R,3S)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methyl}urea CAS No. 2408938-53-2

rac-{[(2R,3S)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methyl}urea

Cat. No.: B2541211
CAS No.: 2408938-53-2
M. Wt: 247.298
InChI Key: PITZHYQISVXENJ-ZYHUDNBSSA-N
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Description

rac-{[(2R,3S)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methyl}urea: is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.3 g/mol It is characterized by a pyrrolidine ring substituted with a phenyl group, a methyl group, and a urea moiety

Properties

IUPAC Name

[(2S,3R)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-16-11(17)7-10(8-15-13(14)18)12(16)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H3,14,15,18)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITZHYQISVXENJ-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)CNC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)CNC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-{[(2R,3S)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methyl}urea typically involves the following steps:

    Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Addition of the methyl group: The methyl group is added via an alkylation reaction, using a methylating agent such as methyl iodide.

    Formation of the urea moiety: The urea moiety is introduced through a reaction with an isocyanate or a carbodiimide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

rac-{[(2R,3S)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring or the phenyl group are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac-{[(2R,3S)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methyl}urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-{[(2R,3S)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in its action are determined by the specific biological context and the nature of the target .

Comparison with Similar Compounds

rac-{[(2R,3S)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methyl}urea can be compared with other similar compounds, such as:

    rac-{[(2R,3S)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methyl}carbamate: This compound has a carbamate group instead of a urea moiety, leading to different chemical and biological properties.

    rac-{[(2R,3S)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methyl}thiourea: The thiourea derivative has a sulfur atom in place of the oxygen in the urea group, which can affect its reactivity and interactions with biological targets.

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